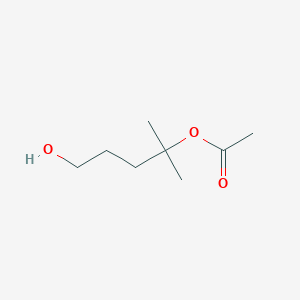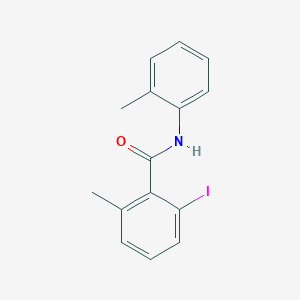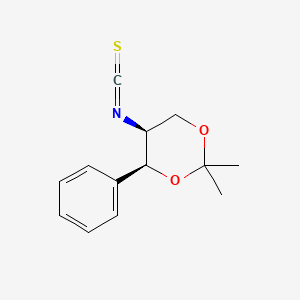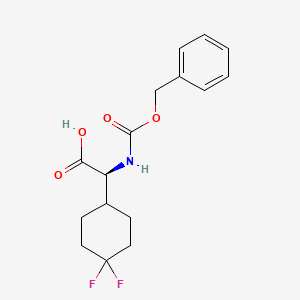![molecular formula C18H41NO2Si2 B6325282 3,3-Bis({[(tert-butyldimethylsilyl)oxy]methyl})cyclobutan-1-amine CAS No. 130369-34-5](/img/structure/B6325282.png)
3,3-Bis({[(tert-butyldimethylsilyl)oxy]methyl})cyclobutan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Bis({[(tert-butyldimethylsilyl)oxy]methyl})cyclobutan-1-amine is a complex organic compound with the molecular formula C18H41NO2Si2. It is characterized by the presence of a cyclobutane ring substituted with amine and silyl ether groups. This compound is primarily used in research settings and has various applications in synthetic organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis({[(tert-butyldimethylsilyl)oxy]methyl})cyclobutan-1-amine typically involves multiple steps. One common method includes the protection of hydroxyl groups with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The cyclobutane ring is then formed through a series of cyclization reactions, often involving the use of strong bases or catalysts to facilitate the ring closure.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反応の分析
Types of Reactions
3,3-Bis({[(tert-butyldimethylsilyl)oxy]methyl})cyclobutan-1-amine can undergo various chemical reactions, including:
Oxidation: The silyl ether groups can be oxidized to form silanols or siloxanes.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The silyl ether groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to replace the silyl ether groups.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, secondary or tertiary amines, and various substituted cyclobutane derivatives.
科学的研究の応用
3,3-Bis({[(tert-butyldimethylsilyl)oxy]methyl})cyclobutan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.
Medicine: Research into potential therapeutic applications, such as the development of novel drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials for electronics.
作用機序
The mechanism of action of 3,3-Bis({[(tert-butyldimethylsilyl)oxy]methyl})cyclobutan-1-amine involves its interaction with various molecular targets. The silyl ether groups can participate in hydrogen bonding and other non-covalent interactions, while the amine group can form covalent bonds with electrophilic centers. These interactions can modulate the activity of enzymes and other proteins, influencing biological pathways and processes.
類似化合物との比較
Similar Compounds
3,3-Bis({[(tert-butyldimethylsilyl)oxy]methyl})cyclobutan-1-ol: Similar structure but with a hydroxyl group instead of an amine.
3,3-Bis({[(tert-butyldimethylsilyl)oxy]methyl})cyclobutan-1-carboxylic acid: Contains a carboxylic acid group instead of an amine.
3,3-Bis({[(tert-butyldimethylsilyl)oxy]methyl})cyclobutan-1-thiol: Features a thiol group in place of the amine.
Uniqueness
The uniqueness of 3,3-Bis({[(tert-butyldimethylsilyl)oxy]methyl})cyclobutan-1-amine lies in its combination of silyl ether and amine functionalities, which provide a versatile platform for chemical modifications and interactions. This makes it a valuable compound in synthetic chemistry and various research applications.
特性
IUPAC Name |
3,3-bis[[tert-butyl(dimethyl)silyl]oxymethyl]cyclobutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H41NO2Si2/c1-16(2,3)22(7,8)20-13-18(11-15(19)12-18)14-21-23(9,10)17(4,5)6/h15H,11-14,19H2,1-10H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLVJYLLRAIAMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1(CC(C1)N)CO[Si](C)(C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H41NO2Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
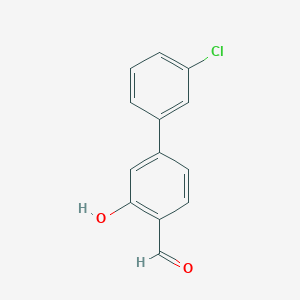
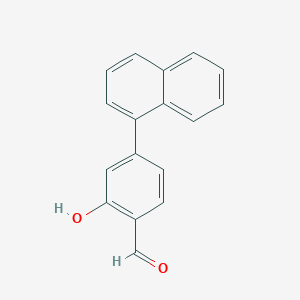
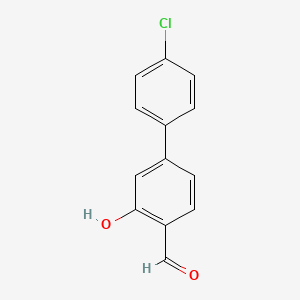
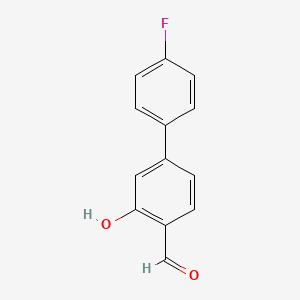
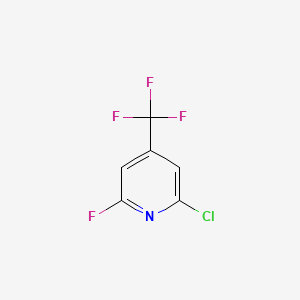
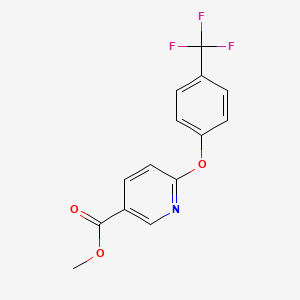
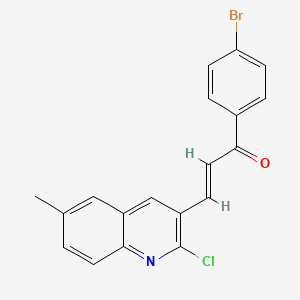
![tert-Butyl 2-benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B6325254.png)

